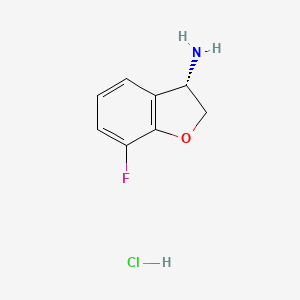

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

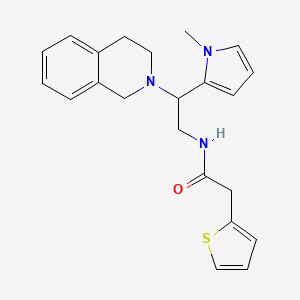

“(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride” is a compound that contains a benzofuran moiety, which is a type of organic compound that consists of a benzene ring fused to a furan ring . The “S” in the name indicates that it is the “S” (sinister, Latin for left) enantiomer of the molecule, which refers to its specific three-dimensional configuration. The “7-Fluoro” indicates that a fluorine atom is attached to the 7th carbon in the benzofuran ring system. The “2,3-dihydro” suggests that the compound is a reduced form of benzofuran, meaning it has additional hydrogen atoms. The “3-amine” indicates an amine functional group (-NH2) attached to the 3rd carbon in the benzofuran ring system. Lastly, “hydrochloride” means it’s a salt formed by the reaction of the amine group with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran ring system, with a fluorine atom attached to the 7th carbon and an amine group attached to the 3rd carbon . The presence of the amine group and the fluorine atom would likely have significant effects on the compound’s chemical properties, including its reactivity and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and fluorine groups. The amine group is a common site of reactivity in organic compounds and can participate in a variety of reactions . The fluorine atom, being highly electronegative, could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, the fluorine atom, and the amine group would all contribute to its properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Anti-inflammatory Activity : Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, closely related to the compound , have been synthesized and shown to exhibit potential anti-inflammatory effects. These compounds displayed inhibitory effects on LPS-induced NO secretion, suggesting their potential application in anti-inflammatory therapies (Sun, Gao, Wang, & Hou, 2019).

Analytical Applications : The compound 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), which is structurally similar to the specified compound, has been used for the analysis of amines and amino acids using high-performance liquid chromatography (HPLC). This indicates that similar fluoro-substituted compounds could be valuable in analytical chemistry for the analysis of important biological molecules (Aboul-Enein, Elbashir, & Suliman, 2011).

Fluorometric Detection in HPLC : The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the detection of amino acids in high-performance liquid chromatography demonstrates the utility of fluoro-substituted compounds in enhancing detection sensitivity in chromatographic analyses (Watanabe & Imai, 1981).

Chemical Synthesis and Modifications : Research has been conducted on the oxidation of substituted anilines, such as 2,6-difluoroaniline, to form nitroso-compounds. This process results in the formation of compounds like 4-fluoro-2,1,3-benzoxadiazole, suggesting the role of fluoro-substituted compounds in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

Pharmaceutical Analysis : 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), a compound structurally related to the specified compound, has been used in spectrophotometry and spectrofluorimetry techniques for the determination of pharmaceutical amines. This highlights the potential application of fluoro-substituted compounds in pharmaceutical analysis (Elbashir, Suliman, & Aboul‐Enein, 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIJNAJAAMHSNW-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2625261.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)

![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2625270.png)

![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)

![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)